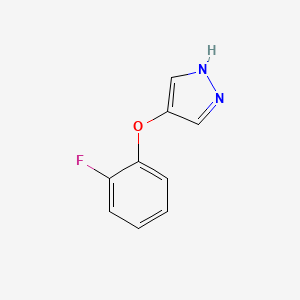

4-(2-Fluorophenoxy)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2O |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

4-(2-fluorophenoxy)-1H-pyrazole |

InChI |

InChI=1S/C9H7FN2O/c10-8-3-1-2-4-9(8)13-7-5-11-12-6-7/h1-6H,(H,11,12) |

InChI Key |

MPBUNUVLQQYYFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CNN=C2)F |

Origin of Product |

United States |

The Chemical Profile of 4 2 Fluorophenoxy 1h Pyrazole

While specific research on 4-(2-Fluorophenoxy)-1H-pyrazole is not extensively documented in publicly available literature, its chemical properties can be inferred from its constituent parts: a 1H-pyrazole core and a 2-fluorophenoxy substituent at the 4-position.

Synthesis: A general and efficient method for the synthesis of 4-aryloxy substituted pyrazoles has been reported, which can be adapted for the synthesis of the title compound. asianpubs.org This two-step synthetic route involves:

Formation of a 3-aryloxy substituted 1,3-dicarbonyl compound: This is achieved through the condensation of 3-chloro-pentan-2,4-dione with a substituted phenol, in this case, 2-fluorophenol (B130384). asianpubs.org

Cyclization to form the pyrazole (B372694) ring: The resulting 3-(2-fluorophenoxy)-pentan-2,4-dione is then treated with hydrazine (B178648) monohydrate or a substituted hydrazine to yield the final this compound derivative. asianpubs.org The reaction interestingly proceeds through a stable pyrazoline intermediate. asianpubs.org

Research and Potential Applications

Direct research on the biological activity of 4-(2-Fluorophenoxy)-1H-pyrazole is limited. However, the known pharmacological activities of related fluorophenoxy and pyrazole-containing compounds can provide insights into its potential therapeutic applications.

For instance, a study on fluoro-hydroxy substituted pyrazole (B372694) chalcones revealed potent anti-inflammatory, antioxidant, and antibacterial activities. researchgate.net Specifically, certain derivatives were found to be potent inhibitors of COX-2, an enzyme involved in inflammation and pain. researchgate.net Furthermore, the presence of a fluorophenoxy group in other heterocyclic compounds has been associated with various pharmacological effects.

Given the established anti-inflammatory and analgesic properties of many pyrazole derivatives, it is plausible that this compound could exhibit similar activities. The introduction of the 2-fluorophenoxy group may modulate the potency and selectivity of the compound for specific biological targets. Further research is warranted to elucidate the specific pharmacological profile of this compound.

Molecular Mechanisms of Action and Biological Targets of 4 2 Fluorophenoxy 1h Pyrazole Derivatives

Enzyme Inhibition Profiles

The ability of pyrazole (B372694) derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. By blocking the action of key enzymes involved in disease progression, these compounds can exert potent biological effects.

Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many cancers. Pyrazole derivatives have been extensively explored as kinase inhibitors. The anticancer efficacy of these compounds is often linked to their ability to inhibit targets such as VEGFR, c-Met, B-Raf, and various cyclin-dependent kinases (CDKs).

One area of focus has been the development of pyrazole-based compounds as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK-2), both of which are implicated in liver cancer. For instance, certain novel pyrazole derivatives have demonstrated potent inhibitory activity against both VEGFR-2 and CDK-2.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade in cancer cell proliferation and survival that has been a target for pyrazole-based inhibitors. Research has led to the development of N-pyrazole and N'-thiazole-ureas that potently inhibit p38α MAPK. Furthermore, a novel class of pyrazole-based compounds has been identified as potent and selective ATP-competitive inhibitors of B-Raf kinase.

Interactive Table: Examples of Kinase Inhibition by Pyrazole Derivatives

| Compound Class | Target Kinase(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Pyrazolyl Benzimidazole Derivatives | Aurora A/B | Potent inhibition with IC50 values in the nanomolar range. | |

| Pyrazole-based compounds | VEGFR-2 / CDK-2 | Dual inhibition, with some compounds showing IC50 values in the sub-micromolar range. | |

| N-pyrazole and N'-thiazole-ureas | p38α MAPK | Potent inhibition in HeLa cells. | |

| Pyrazole-based compounds | B-Raf | Selective ATP-competitive inhibition. |

Beyond kinases, pyrazole derivatives have been designed to target other classes of enzymes. A prominent example is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory process.

The pyrazole scaffold is a well-established pharmacophore for COX-2 inhibition, with commercially available anti-inflammatory drugs like celecoxib (B62257) featuring this heterocyclic ring. The development of pyrazole derivatives as selective COX-2 inhibitors is an ongoing area of research, aiming to create anti-inflammatory agents with improved safety profiles. The selectivity for COX-2 over COX-1 is a desirable trait to reduce gastrointestinal side effects associated with non-selective NSAIDs.

Interactive Table: COX-2 Inhibition by Pyrazole Derivatives

| Compound Class | Target Enzyme | Key Finding | Reference(s) |

|---|---|---|---|

| Pyrazole-based compounds | COX-2 | The pyrazole heterocycle is a significant agent for inflammation therapy through COX-2 inhibition. |

Receptor Binding and Modulation

Due to a lack of specific research on 4-(2-Fluorophenoxy)-1H-pyrazole derivatives, detailed information on their interaction with cannabinoid, serotonin, or ryanodine (B192298) receptors is not available.

Cellular Signaling Pathway Interventions

The enzymatic inhibition and receptor modulation by pyrazole derivatives culminate in the interruption of critical cellular signaling pathways, ultimately affecting cell fate.

A significant outcome of kinase inhibition by pyrazole derivatives is the disruption of the cell cycle, leading to a halt in cell proliferation and, in many cases, the induction of apoptosis (programmed cell death).

For example, pyrazole derivatives that inhibit CDK-2 can cause cell cycle arrest. One study on novel pyrazole compounds demonstrated that they could arrest the cell population in the G0-G1 and S phases of the cell cycle. The inhibition of CDK2 by a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines led to cell cycle arrest at the S and G2/M phases and induced apoptosis in ovarian cancer cells.

Furthermore, certain 3-(4-fluorophenyl)-1H-pyrazole derivatives have been synthesized and shown to possess potent antiproliferative activity against prostate cancer cell lines. These compounds were found to selectively inhibit the growth of LNCaP cells. Other pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells, with one compound causing cell cycle arrest in the S phase.

Apoptotic Pathway Induction

Derivatives of the this compound scaffold have been investigated for their potential to induce programmed cell death, or apoptosis, in cancer cells. This process is a critical mechanism for eliminating malignant cells and is a primary target for many chemotherapeutic agents. Research indicates that pyrazole-based compounds can trigger apoptosis through various cellular signaling cascades.

One of the primary mechanisms by which pyrazole derivatives induce apoptosis is through the generation of reactive oxygen species (ROS). nih.govnih.gov An overproduction of ROS within cancer cells can lead to significant oxidative stress, damaging cellular components and initiating the apoptotic process. nih.gov This increase in ROS has been linked to the activation of key executioner enzymes known as caspases, particularly caspase-3, which plays a central role in the final stages of apoptosis. nih.govnih.gov

Furthermore, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to target and inhibit the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Bcl-2 is crucial for cell survival, and its inhibition can shift the balance towards pro-apoptotic proteins like Bax, leading to the initiation of the intrinsic apoptotic pathway. nih.gov This pathway involves the permeabilization of the mitochondrial membrane and the release of cytochrome c, which ultimately activates the caspase cascade.

In addition to intrinsic pathway activation, some pyrazole derivatives have been reported to induce apoptosis through the extrinsic pathway by activating death receptors on the cell surface. nih.gov This can lead to the activation of caspase-8, which then initiates a downstream signaling cascade culminating in cell death. Evidence also suggests that some pyrazole compounds can cause DNA damage, leading to cell cycle arrest and apoptosis. nih.gov For instance, certain pyrazoline derivatives have been observed to cause an increase in the sub-G0/G1 phase of the cell cycle, which is indicative of apoptotic cell death. nih.gov

A study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives demonstrated their ability to induce dose- and time-dependent cytotoxicity in triple-negative breast cancer cells. nih.gov The most active compound in this series, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, was found to provoke apoptosis accompanied by an elevated level of ROS and increased caspase-3 activity. nih.gov

Table 1: Effects of Selected Pyrazole Derivatives on Apoptotic Pathways

| Compound/Derivative Class | Cell Line | Mechanism of Action | Key Findings | Reference |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | ROS Generation, Caspase-3 Activation | Induced cell cycle arrest in S phase and significant apoptosis. | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 (Breast, Lung, Prostate Cancer) | Bcl-2 Inhibition, DNA Damage | Activated pro-apoptotic proteins Bax and Caspase-3; induced DNA strand breaks. | nih.govresearchgate.net |

| Pyrazoline derivatives | 5637 (Bladder Cancer) | Cell Cycle Arrest | Caused an increase in the sub-G0/G1 phase, indicating apoptosis. | nih.gov |

Oxidative Stress and Inflammation Modulation

The modulation of oxidative stress and inflammation is another significant biological activity associated with this compound derivatives. These two processes are often interlinked, with chronic inflammation contributing to increased oxidative stress and vice versa. Pyrazole-based compounds have shown promise in targeting key pathways involved in both inflammation and oxidative stress.

A notable example is the derivative 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), which has demonstrated significant anti-inflammatory and analgesic effects. nih.gov Studies on this compound have revealed that its mechanism of action involves the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and the modulation of calcium channels. nih.gov By influencing these pathways, LQFM039 can reduce edema and cellular migration associated with inflammation. nih.gov

The anti-inflammatory properties of pyrazole derivatives are also attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory response. nih.gov Inhibition of COX-2 reduces the production of prostaglandins (B1171923), which are potent inflammatory mediators. Some pyrazole analogs also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), thereby reducing the synthesis of leukotrienes, another class of inflammatory molecules. nih.gov

Furthermore, pyrazole derivatives have been found to suppress the activity of the transcription factor nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a critical regulator of the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov By inhibiting NF-κB, these compounds can effectively downregulate the production of these inflammatory cytokines.

In the context of oxidative stress, pyrazole derivatives have been shown to possess antioxidant properties. They can inhibit the production of superoxide (B77818) anions and the activity of NADPH oxidase, a major source of cellular ROS. researchgate.net This antioxidant activity helps to mitigate the damaging effects of oxidative stress on cells and tissues. The pyrazole nucleus itself is considered a scaffold that can prevent oxidative stress by diminishing lipid peroxidation and potentially enhancing the activity of antioxidant enzymes.

Table 2: Modulation of Oxidative Stress and Inflammation by Pyrazole Derivatives

| Compound/Derivative | Model/System | Mechanism of Action | Key Findings | Reference |

| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) | Acetic acid-induced writhing, Carrageenan-induced paw edema (in vivo) | NO/cGMP pathway modulation, Calcium channel blockade | Reduced edema, cell migration, and nociceptive responses. | nih.gov |

| General Pyrazole Derivatives | Various | COX-2 Inhibition, NF-κB Suppression | Reduced production of prostaglandins and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | nih.gov |

| 4-aminopyrazolols | AAPH-induced oxidative stress in erythrocytes | Radical Scavenging, Membrane Stabilization | Exhibited high antioxidant activity and protected against lipid peroxidation. | researchgate.net |

Pharmacological Activities of 4 2 Fluorophenoxy 1h Pyrazole and Its Analogs

Anticancer Efficacy

Pyrazole (B372694) derivatives have emerged as a promising class of compounds in the development of novel anticancer therapeutics due to their unique chemical structures and significant bioactivities. nih.gov

Cytotoxic Effects on Cancer Cell Lines

A variety of pyrazole derivatives have demonstrated significant cytotoxic effects against numerous cancer cell lines. For instance, certain pyrazole analogs have shown potent activity against human colon cancer cell lines, with one derivative exhibiting an IC50 value of 4.2 μM. nih.gov In studies on breast cancer, a novel pyrazole compound, PTA-1, was found to be cytotoxic at low micromolar concentrations across 17 different human cancer cell lines, including triple-negative breast cancer cells. nih.gov This compound showed a favorable selective cytotoxicity index, indicating it is less harmful to non-cancerous cells. nih.gov

Other research has highlighted the cell-specific cytotoxic effects of pyrazole derivatives. nih.gov For example, the pyrazole derivative TOSIND strongly decreased the viability of MDA-MB-231 breast cancer cells with an IC50 of 17.7 ± 2.7 μM after 72 hours, while another derivative, PYRIND, was more effective against MCF7 cells with an IC50 of 39.7 ± 5.8 μM. nih.gov Furthermore, hybrid analogs of combretastatin (B1194345) and (trifluoromethyl)pyrazole have been evaluated for their antiproliferative activity in MCF7 breast carcinoma cells. nih.gov Some pyrazole derivatives have also shown potent inhibitory activity against the HepG2 human liver cancer cell line. nih.govmdpi.com

The cytotoxic potential of pyrazole derivatives extends to other cancer types as well. Studies have reported the anticancer activity of aryldiazo pyrazoles against MCF-7, HepG2, and HCT-116 cell lines. nih.gov Additionally, 1-acyl- and 1,2-diacyl-4,4-diethyl-3,5-pyrazolidinediones have proven cytotoxic against a range of cell lines, including murine and human leukemias, HeLa suspended carcinoma, and colon adenocarcinoma SW480. nih.gov In the context of hepatocellular carcinoma (HCC), out of 42 tested pyrazole derivatives, 14 showed IC50 values below 3 μM. najah.edu

Table 1: Cytotoxic Effects of Pyrazole Analogs on Various Cancer Cell Lines

| Compound/Analog | Cancer Cell Line(s) | Observed Effect/IC50 Value |

|---|---|---|

| Pyrazole derivative | Human colon cancer | IC50 of 4.2 μM nih.gov |

| PTA-1 | 17 human cancer cell lines (including triple-negative breast cancer) | Cytotoxic at low micromolar range nih.gov |

| TOSIND | MDA-MB-231 (breast cancer) | IC50 of 17.7 ± 2.7 μM (72h) nih.gov |

| PYRIND | MCF7 (breast cancer) | IC50 of 39.7 ± 5.8 μM (72h) nih.gov |

| Pyrazole-thiazole hybrids | MCF7 (breast cancer) | IC50 of 0.25 μM nih.gov |

| 5-alkylated selanyl-1H-pyrazole analogs | HepG2 (liver cancer) | IC50 of 13.85 µM and 15.98 µM nih.gov |

| Aryldiazo pyrazoles | MCF-7, HepG2, HCT-116 | Promising anticancer activity nih.gov |

| 1-acyl- and 1,2-diacyl-4,4-diethyl-3,5-pyrazolidinediones | Murine/human leukemias, HeLa, SW480 | Cytotoxic activity nih.gov |

| Pyrazole derivatives (14 of 42 tested) | Hepatocellular carcinoma (HCC) | IC50 values < 3 μM najah.edu |

Modulation of Key Signaling Pathways in Oncogenesis

The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate various signaling pathways crucial for cancer development and progression. nih.gov Many of these compounds function as inhibitors of key enzymes and proteins involved in oncogenesis. nih.gov

One of the primary mechanisms of action is the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. nih.govnih.gov For example, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent and selective CDK2 inhibitors. nih.gov One such compound reduced the phosphorylation of retinoblastoma protein, arrested cancer cells in the S and G2/M phases of the cell cycle, and induced apoptosis. nih.gov Similarly, certain pyrazole derivatives cause a time-dependent cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells, which is associated with a decrease in Cdc2 (CDK1) and CyclinB1 levels. najah.edu

Another critical target for pyrazole derivatives is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is often dysregulated in various cancers. nih.gov A series of 4-amino-(1H)-pyrazole derivatives have been synthesized as potent JAK inhibitors. nih.gov For instance, compound 3f demonstrated significant inhibitory activity against JAK1, JAK2, and JAK3 with IC50 values of 3.4, 2.2, and 3.5 nM, respectively. nih.gov

Furthermore, pyrazole derivatives have been shown to inhibit other important targets in cancer signaling, such as tubulin, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov The compound PTA-1, for example, disrupts microtubule organization and inhibits tubulin polymerization, leading to apoptosis and cell cycle arrest. nih.gov Some 5-alkylated selanyl-1H-pyrazole analogs have been identified as potent dual inhibitors of EGFR and VEGFR-2. nih.gov Additionally, pyrazole derivatives have been investigated as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme linked to oncogenesis through the generation of reactive oxygen species (ROS). nih.gov

Neuropharmacological Effects

Beyond their anticancer properties, pyrazole derivatives have also been explored for their potential in treating neurological disorders.

Neuroprotective Properties and Mechanisms

Certain pyrazole analogs have shown promise as neuroprotective agents. nih.gov A study focused on designing new compounds with neuroprotective activity led to the synthesis of 19 new 4,5-dihydro-1H-pyrazole derivatives that act as inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov Overproduction of nitric oxide by nNOS is implicated in neurodegenerative processes. The compounds 1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole and 1-cyclopropanecarbonyl-3-(2-amino-5-methoxyphenyl)-4,5-dihydro-1H-pyrazole exhibited the highest inhibitory activity against nNOS, with inhibition percentages of 70% and 62%, respectively. nih.gov The structure-activity relationship of these pyrazole derivatives suggests their potential as a basis for developing new neuroprotective drugs. nih.gov

Anti-infective Applications

The pyrazole scaffold is also a key component in the development of new anti-infective agents, particularly against resistant bacterial strains. nih.gov

Antibacterial Activity

Pyrazole derivatives have demonstrated broad-spectrum antibacterial activity. nih.gov Two pyrazole-containing antibiotics, cefoselis (B1662153) and ceftolozane, are already approved for treating bacterial infections. nih.gov Numerous other pyrazole derivatives are in various stages of development. nih.gov

Research has shown that pyrazole-derived hydrazones can be potent growth inhibitors of Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 4 μg/ml. nih.gov Similarly, pyrazole-thiazole hybrids have shown effectiveness against Staphylococcus aureus and Klebsiella planticola. nih.gov Some pyrazole derivatives have been specifically developed as potent anti-MRSA (methicillin-resistant Staphylococcus aureus) agents, with MIC values as low as 4 μg/ml. nih.govacu.edu.in

The antibacterial mechanism of many pyrazole derivatives involves the inhibition of essential bacterial enzymes. For instance, some pyrazole compounds have been predicted to be inhibitors of S. aureus DNA gyrase. nih.gov The substitution on the pyrazole ring plays a crucial role in the antibacterial potency. For example, the presence of electron-withdrawing groups like -NO2 and -Cl on the aryl ring of certain pyrazole analogs has been shown to improve their activity against MRSA. acu.edu.in

Table 2: Antibacterial Activity of Pyrazole Derivatives

| Pyrazole Derivative Type | Target Bacteria | Potency (MIC/MBC/IC50) |

|---|---|---|

| Pyrazole-derived hydrazones | A. baumannii | MIC as low as 4 μg/ml nih.gov |

| Pyrazole-thiazole hybrids | S. aureus, K. planticola | MIC/MBC of 1.9/7.8 μg/ml to 3.9/7.8 μg/ml, IC50 of 11.8 μM nih.gov |

| Tethered thiazolo-pyrazole derivatives | MRSA | MIC as low as 4 μg/ml nih.gov |

| Pyrazole-fused diterpenoid | S. aureus strains | MIC as low as 0.71 μg/ml nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative strains | MBC <1 μg/ml (except for MRSA) nih.gov |

| Pyrazole-nucleus-containing benzofuran | S. aureus, S. mutans, E. coli, K. pneumonia | MIC of 7.81, 15.6, 15.6, and 3.91 μg/ml, respectively nih.gov |

Antifungal Activity

The pyrazole scaffold is a cornerstone in the development of new antifungal agents, with numerous derivatives exhibiting significant activity against a wide range of phytopathogenic and human pathogenic fungi. nih.govnih.govresearchgate.net Research has focused on modifying the pyrazole ring to enhance potency and spectrum of activity. nih.gov Fluoro-substituted pyrazoles, in particular, have demonstrated a broad range of biological activities, including antifungal effects. nih.gov

A study involving fluorinated 4,5-dihydro-1H-pyrazole derivatives identified several compounds with notable inhibitory action against plant pathogenic fungi. nih.gov For instance, the 2-chlorophenyl derivative (H9) showed 43.07% inhibition against Sclerotinia sclerotiorum and 46.75% inhibition against Fusarium culmorum. nih.gov Similarly, the 2,5-dimethoxyphenyl derivative (H7) inhibited the growth of S. sclerotiorum by 42.23%. nih.gov

Other modifications, such as the introduction of a carboxamide thiazole (B1198619) group, have yielded compounds with potent effects. acs.org Compounds 6i and 19i from this series displayed superior activity against Valsa mali, with EC₅₀ values of 1.77 mg/L and 1.97 mg/L, respectively, outperforming the commercial fungicide boscalid. acs.org Furthermore, pyrazole-5-sulfonamide derivatives have shown promise, with compound C22 exhibiting broad-spectrum activity against several fungi, including a potent EC₅₀ of 0.45 mg/L against V. mali. acs.org

In the context of phytopathogenic fungi, isoxazolol pyrazole carboxylate 7ai was found to have significant antifungal activity against Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL. nih.gov Pyrazole carboxamide derivatives have also been identified as effective, with compounds 5a , 5i , and 5j showing potent activity against Aspergillus niger and Candida albicans. japsonline.com

| Compound/Derivative Class | Target Fungi | Observed Activity | Reference |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | EC₅₀: 0.37 μg/mL | nih.gov |

| Pyrazole carboxamides 5a, 5i | Aspergillus niger | Zone of Inhibition: 21 mm, 19 mm | japsonline.com |

| Pyrazole carboxamide 5j | Candida albicans | Zone of Inhibition: 22 mm | japsonline.com |

| Triazole derivatives with pyrazole-methoxyl moiety (Compounds 7 and 10) | Candida albicans, Cryptococcus neoformans, Candida glabrata, Candida parapsilosis | MIC: ≤0.125 μg/mL to 0.5 μg/mL | nih.gov |

| Pyrazole-5-sulfonamide C22 | Valsa mali, Sclerotinia sclerotiorum, Botrytis cinerea | EC₅₀: 0.45 mg/L, 0.49 mg/L, 0.57 mg/L | acs.org |

| Pyrazole carboxamide thiazole 6i | Valsa mali | EC₅₀: 1.77 mg/L | acs.org |

| Pyrazole carboxamide thiazole 19i | Valsa mali | EC₅₀: 1.97 mg/L | acs.org |

| Fluorinated 4,5-dihydro-1H-pyrazole H9 (2-chlorophenyl derivative) | Sclerotinia sclerotiorum, Fusarium culmorum | Inhibition: 43.07%, 46.75% | nih.gov |

Antitubercular Activity

Pyrazole and its derivatives represent a promising class of compounds in the search for new antitubercular agents, driven by the urgent need to combat drug-resistant strains of Mycobacterium tuberculosis (MTB). researchgate.netcapes.gov.brnih.gov Numerous pyrazole-containing molecules have been synthesized and evaluated, with some demonstrating significant potency. researchgate.netnih.gov

One area of investigation involves pyrazole carboxamides. japsonline.com A study on a series of these derivatives found several compounds with significant activity against the MTB H37Rv strain. japsonline.com Notably, compound 5e exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/ml, while compounds 5g and 5m showed activity at an MIC of 6.25 µg/ml. japsonline.com

Another approach involves creating hybrid molecules that combine the pyrazole scaffold with other active heterocycles like triazoles and tetrazoles. nih.gov This strategy aims to develop novel compounds with potentially new mechanisms of action. nih.gov For example, a pyrazolylpyrazoline-clubbed triazole and tetrazole hybrid, compound 9o , which incorporates features of isoniazid (B1672263) and an acetylfuran group, showed outstanding antitubercular activity. nih.gov

Research into the mechanism of action has identified potential targets. mdpi.com A pyrazole-based compound, MS208 , was found to be an inhibitor of Mtb UDP-galactopyranose mutase (MtbUGM), an essential enzyme in the bacterial cell wall synthesis that is absent in mammals. mdpi.com Further exploration of this scaffold led to the synthesis of the pyrazole derivative DA10 , which showed an improved Ki value of 51 ± 4 µM as a competitive inhibitor of MtbUGM, although it did not inhibit the growth of the bacterium itself in vitro. mdpi.com

Additionally, N-substituted pyrazoline derivatives have been tested against isoniazid-resistant MTB. nih.gov Within this series, 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione (6i) emerged as the most potent agent, with an MIC of 0.96 µg/mL. nih.gov

| Compound/Derivative Class | Target/Strain | Observed Activity | Reference |

|---|---|---|---|

| Pyrazole derivative DA10 | Mtb UDP-galactopyranose mutase (MtbUGM) | Ki: 51 ± 4 µM | mdpi.com |

| Pyrazole carboxamide 5e | M. tuberculosis H37Rv | MIC: 3.12 µg/ml | japsonline.com |

| Pyrazole carboxamides 5g, 5m | M. tuberculosis H37Rv | MIC: 6.25 µg/ml | japsonline.com |

| N-substituted pyrazoline 6i | INH resistant M. tuberculosis | MIC: 0.96 µg/mL | nih.gov |

| Pyrazolylpyrazoline-clubbed hybrid 9o | M. tuberculosis | Outstanding antitubercular activity | nih.gov |

Antiparasitic Activity (e.g., Antimalarial)

The structural versatility of the pyrazole nucleus has been leveraged to develop compounds with activity against various protozoal parasites. nih.govnih.gov Research has led to the identification of pyrazole-containing analogs with promising efficacy against the causative agents of malaria and leishmaniasis. nih.govnih.gov

In the fight against malaria, chloroquine-pyrazole analogues have been synthesized and evaluated for their activity against a chloroquine-resistant strain of Plasmodium falciparum. nih.gov A study demonstrated that (4,5-dihydropyrazol-1-yl) chloroquine (B1663885) derivatives exhibited significant in vitro activity, making them a promising new class of antimalarials. nih.gov Conversely, the corresponding aromatic (pyrazol-1-yl) chloroquine derivatives were found to be mostly inactive, highlighting that the non-aromatic nature of the pyrazoline ring was critical for antiparasitic action in this series. nih.gov

For other parasitic diseases, such as leishmaniasis, fluorophenyl-substituted heterocyclic compounds have shown potential. nih.gov A pyrimido[1,2-a]benzimidazole (B3050247) derivative featuring a 3-fluorophenyl substituent (2a ) was identified as a highly potent agent against Leishmania major. nih.gov This compound was effective against both the promastigote and amastigote stages of the parasite, with EC₅₀ values in the nanomolar range. nih.gov Another compound from the same study, 3b , was less active against L. major but showed higher, more selective activity against Toxoplasma gondii. nih.gov

| Compound/Derivative Class | Target Parasite | Observed Activity | Reference |

|---|---|---|---|

| (4,5-Dihydropyrazol-1-yl) chloroquine derivatives | Chloroquine-resistant Plasmodium falciparum | Significant in vitro activity | nih.gov |

| (Pyrazol-1-yl) chloroquine derivatives | Chloroquine-resistant Plasmodium falciparum | Mostly inactive | nih.gov |

| Pyrimido[1,2-a]benzimidazole 2a (3-fluorophenyl substituent) | Leishmania major (promastigotes and amastigotes) | EC₅₀ values in the nanomolar range | nih.gov |

| Pyrimido[1,2-a]benzimidazole 3b | Toxoplasma gondii | High and selective activity | nih.gov |

Anti-inflammatory Potential

Pyrazole derivatives are a well-established and valuable class of compounds possessing significant anti-inflammatory activity. sciencescholar.us Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator in the inflammatory pathway. who.intijper.org Several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and phenylbutazone, feature a pyrazole core. nih.govbiointerfaceresearch.com

Recent research has focused on designing novel pyrazole analogs with improved potency and selectivity. sciencescholar.us A series of fluorinated pyrazole chalcones were synthesized and showed anti-inflammatory effects in a carrageenan-induced paw edema model in rats. who.int Molecular docking studies for these compounds indicated significant interactions with the binding site of the COX-2 enzyme. who.int

Virtual screening has also been employed to identify new pyrazole-based COX-2 inhibitors. ijper.org In one such study, designed pyrazole derivatives were docked against the COX-2 crystal structure, with several compounds showing high binding affinities. ijper.org Specifically, compounds D202 and D305 exhibited the strongest interactions, with binding affinities of -10.5 and -10.7 kcal/mol, respectively, suggesting their potential as potent inhibitors. ijper.org

In another study, the pyrazole derivative 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) was synthesized and demonstrated superior anti-inflammatory activity when compared to the standard drug diclofenac (B195802) sodium. nih.gov These findings underscore the importance of the pyrazole scaffold in the development of new anti-inflammatory agents. sciencescholar.usbiointerfaceresearch.com

| Compound/Derivative Class | Target/Model | Observed Activity | Reference |

|---|---|---|---|

| Fluorinated pyrazole chalcones | COX-2 enzyme (docking), Carrageenan paw edema (in vivo) | Significant binding interactions and anti-inflammatory effect | who.int |

| Compound 4 | Anti-inflammatory screening | Better activity than diclofenac sodium | nih.gov |

| Virtual pyrazole derivative D202 | COX-2 enzyme (docking) | Binding affinity: -10.5 kcal/mol | ijper.org |

| Virtual pyrazole derivative D305 | COX-2 enzyme (docking) | Binding affinity: -10.7 kcal/mol | ijper.org |

Other Reported Biological Activities

Beyond the widely studied antimicrobial and anti-inflammatory effects, derivatives of 4-(2-Fluorophenoxy)-1H-pyrazole and related pyrazole compounds have been explored for a variety of other biological activities, including applications in cardiovascular medicine and agrochemistry.

Angiotensin Converting Enzyme (ACE) Inhibition

The renin-angiotensin system is a critical regulator of blood pressure, and inhibition of the Angiotensin-Converting Enzyme (ACE) is a key strategy for treating hypertension. youtube.com Pyrazole derivatives have been investigated for their potential as ACE inhibitors. nih.gov A study was conducted on a series of chalcones and their corresponding pyrazole derivatives to assess their ACE inhibitory activity. nih.gov Among the tested compounds, the pyrazole derivative 15 was the most potent, exhibiting an IC₅₀ value of 0.213 mM. nih.gov While another pyrazole derivative, 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole , was shown to reduce blood pressure in hypertensive rats, its mechanism was found to involve the NO/cGMP pathway rather than direct ACE inhibition. nih.gov

| Compound | Target | Observed Activity | Reference |

|---|---|---|---|

| Pyrazole 15 | Angiotensin Converting Enzyme (ACE) | IC₅₀: 0.213 mM | nih.gov |

Insecticidal Activity

The pyrazole scaffold is also important in the agrochemical field for the development of new insecticides. researchgate.netresearchgate.net A series of novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole rings were synthesized and evaluated for their insecticidal properties against the black bean aphid, Aphis fabae. researchgate.net The bioassay results indicated that several of these compounds possessed good insecticidal activity. researchgate.net Compound 7h was particularly effective, demonstrating 85.7% mortality against A. fabae at a concentration of 12.5 mg/L, an activity level comparable to the commercial insecticide imidacloprid. researchgate.net

| Compound | Target Insect | Observed Activity (at 12.5 mg/L) | Reference |

|---|---|---|---|

| 1H-pyrazole-5-carboxylic acid derivative 7h | Aphis fabae | 85.7% mortality | researchgate.net |

Preclinical Efficacy Assessment of 4 2 Fluorophenoxy 1h Pyrazole Derivatives

In Vitro Pharmacological Assays

In vitro studies are fundamental to characterizing the pharmacological profile of 4-(2-Fluorophenoxy)-1H-pyrazole derivatives. These assays provide quantitative measures of a compound's ability to interact with specific biological targets and elicit a functional cellular response.

Enzymatic Inhibition Assays (e.g., IC50 Determination)

Derivatives of the broader pyrazole (B372694) class have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases. For instance, certain 4,5-dihydropyrazole derivatives have been identified as potent inhibitors of V600E mutant BRAF kinase (BRAFV600E), a key driver in some cancers. Compound 3d (1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) and compound 3m (1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) exhibited IC50 values of 0.22 µM and 0.46 µM against BRAFV600E, respectively nih.gov.

In the context of neurodegenerative diseases, pyrazoline compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. One derivative, A13 (5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide), showed promising anti-AChE activity with an IC50 value of 23.47 ± 1.17 nM nih.gov. Other pyrazole derivatives have shown inhibitory activity against human carbonic anhydrase (hCA I and hCA II) and butyrylcholinesterase (BChE), with inhibition constants (Ki) in the nanomolar range researchgate.net.

Furthermore, pyrazole derivatives have been assessed for their potential in treating metabolic disorders through the inhibition of enzymes like α-glucosidase and α-amylase. Two compounds, Pyz-1 and Pyz-2 , displayed good α-glucosidase inhibitory activity with IC50 values of 75.62 ± 0.56 µM and 95.85 ± 0.92 µM, respectively nih.gov.

| Compound/Derivative Class | Target Enzyme | IC50 / Ki Value | Therapeutic Area |

| Compound 3d | BRAFV600E | 0.22 µM | Cancer |

| Compound 3m | BRAFV600E | 0.46 µM | Cancer |

| Compound A13 | Acetylcholinesterase (AChE) | 23.47 nM | Neurodegeneration |

| Pyz-1 | α-glucosidase | 75.62 µM | Diabetes |

| Pyz-2 | α-glucosidase | 95.85 µM | Diabetes |

| Pyrazole Derivatives | Carbonic Anhydrase (hCA I) | 18.03–75.54 nM (Ki) | Various |

| Pyrazole Derivatives | Carbonic Anhydrase (hCA II) | 24.84–85.42 nM (Ki) | Various |

Cell-Based Functional Assays (e.g., MTT, Annexin V, Cell Proliferation)

Cell-based assays are crucial for determining the cytotoxic and antiproliferative effects of this compound derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to measure the metabolic activity of cells as an indicator of cell viability.

One study evaluated a pyrazole derivative, Compound 5E (5-(2-fluorophenoxy)-4-(3-(4-fluorophenyl)-1-(4-(4-fluorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole), for its cytotoxicity against the MCF-7 human breast cancer cell line nih.govresearcher.life. Other pyrazole derivatives have shown potent activity against a panel of cancer cell lines. For example, compounds 3d and 3m were tested against MCF-7 and WM266.4 (human melanoma) cells, displaying IC50 values in the low micromolar range nih.gov. Another derivative, 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole), was found to be highly active against the triple-negative breast cancer cell line MDA-MB-468, with IC50 values of 14.97 µM at 24 hours and 6.45 µM at 48 hours waocp.org.

Beyond cytotoxicity, assays for apoptosis, such as Annexin V staining, reveal the mechanism of cell death. The pyrazole derivative 3f was shown to trigger apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase 3 in MDA-MB-468 cells waocp.org. Similarly, the thieno[2,3-c]pyrazole derivative Tpz-1 induced apoptosis in HL-60 acute myeloid leukemia cells, as confirmed by Annexin V-FITC detection mdpi.com. Cell cycle analysis further showed that compound 3f induced cell cycle arrest in the S phase waocp.org.

| Compound/Derivative | Cell Line | Assay Type | Result (IC50 / Effect) |

| Compound 5E | MCF-7 (Breast Cancer) | Cytotoxicity | Evaluated for activity nih.govresearcher.life |

| Compound 3d | MCF-7 (Breast Cancer) | MTT | 1.31 µM nih.gov |

| Compound 3d | WM266.4 (Melanoma) | MTT | 0.45 µM nih.gov |

| Compound 3m | MCF-7 (Breast Cancer) | MTT | 0.97 µM nih.gov |

| Compound 3m | WM266.4 (Melanoma) | MTT | 0.72 µM nih.gov |

| Compound 3f | MDA-MB-468 (Breast Cancer) | MTT | 14.97 µM (24h), 6.45 µM (48h) waocp.org |

| Compound 3f | MDA-MB-468 (Breast Cancer) | Annexin V / Cell Cycle | Induced apoptosis, S phase arrest waocp.org |

| Tpz-1 | HL-60 (Leukemia) | Annexin V | Induced apoptosis mdpi.com |

In Vivo Efficacy in Disease Models (Preclinical)

Following promising in vitro results, pyrazole derivatives are advanced to preclinical in vivo models to assess their efficacy and therapeutic potential in a physiological context.

Xenograft and Syngeneic Tumor Models

The antitumor activity of pyrazole derivatives has been demonstrated in various rodent models of cancer. In one preclinical study, Compound 5E , which contains a 5-(2-fluorophenoxy) group, was evaluated in a rat model of breast cancer. The study found that this compound exhibited significant antitumor activity, evidenced by a reduction in tumor weight and volume. The mechanism of action in vivo was linked to the decreased levels of inflammatory cytokines such as TNF-α and IL-6, as well as TGF-β nih.govresearcher.liferesearchgate.net.

Other research has shown that different pyrazole derivatives are effective in vivo. For instance, an indenopyrazole analogue demonstrated potency in non-small cell lung cancer (NSCLC) and vincristine-resistant human oral epidermoid carcinoma xenograft models mdpi.com. Similarly, a 3,4-diaryl pyrazole derivative showed significant tumor growth inhibitory activity at low concentrations in an orthotopic murine mammary tumor model nih.gov.

Neurodegenerative Disease Models

The therapeutic potential of pyrazole derivatives extends to neurodegenerative disorders. In vitro models using neuronal cell lines provide an initial assessment of neuroprotective effects. For example, certain phenylacetamide derivatives bearing a 1H-pyrazole moiety were tested for their neuroprotective potential on the SH-SY5Y human neuroblastoma cell line after inducing neurotoxicity with 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease pathology acgpubs.org. The results indicated that specific compounds could restore cell viability, particularly at lower concentrations, suggesting a protective effect against neurotoxin-induced damage acgpubs.org. These findings highlight the potential of these molecules for further investigation in in vivo models of neurodegeneration acgpubs.orgnih.gov.

Anti-infective Models

The anti-infective properties of pyrazole derivatives have also been explored in preclinical settings. While many studies focus on in vitro antibacterial and antifungal screening, some have moved towards more complex models nih.govmeddocsonline.org. Research into the trypanocidal activity of pyrazole derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease, has utilized 3D microtissue models that mimic the microarchitecture and physiology of host tissue. This advanced in vitro model serves as a bridge to in vivo studies, and certain 1-aryl-1H-pyrazole-imidazoline derivatives have shown significant efficacy in this system, effectively abolishing parasite recrudescence mdpi.com.

Conclusion and Future Perspectives in 4 2 Fluorophenoxy 1h Pyrazole Research

Current Understanding and Research Gaps

The current body of scientific literature contains extensive research on the pyrazole (B372694) core and its various substituted derivatives. nih.gov However, specific studies dedicated to 4-(2-Fluorophenoxy)-1H-pyrazole are conspicuously absent. This lack of direct research constitutes the most significant research gap. Our current understanding is therefore inferential, based on the known properties of the constituent chemical moieties: the pyrazole ring, the ether linkage at the 4-position, and the 2-fluorophenyl group.

The pyrazole ring is an aromatic heterocycle known to act as a versatile pharmacophore, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov The introduction of a substituent at the 4-position is known to influence the electronic properties and biological activity of the pyrazole ring. chim.it Furthermore, the incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. olemiss.edu

The primary research gaps for this compound are:

Lack of Synthesis Data: No specific, optimized synthesis has been reported.

No Physicochemical Characterization: Fundamental properties like melting point, solubility, and spectroscopic data are not documented in public databases.

Unknown Biological Profile: The compound has not been screened for any biological activity, and its potential molecular targets are unidentified.

No Structure-Activity Relationship (SAR) Studies: As a single entity, no SAR studies exist to place its potential activity in the context of related analogues.

Potential for Novel Therapeutic Development

The therapeutic potential of pyrazole derivatives is well-established across numerous disease areas. nih.gov This broad activity suggests that this compound could be a promising candidate for screening and development. The presence of the 2-fluorophenoxy group could confer unique properties.

Potential Therapeutic Areas:

Oncology: Pyrazole derivatives have been investigated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer progression. nih.govacs.org Some have also shown activity against specific cancer cell lines, including prostate, breast, and colon cancer. nih.govnih.gov A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives, for instance, were evaluated as androgen receptor antagonists for prostate cancer. nih.gov

Anti-inflammatory: The anti-inflammatory drug celecoxib (B62257) features a pyrazole core, and numerous other pyrazole derivatives have been explored for their anti-inflammatory effects. nih.gov

Neurodegenerative Diseases: Recent studies have identified 4-hydroxyl pyrazole derivatives as potent inhibitors of ferroptosis, an iron-dependent cell death pathway implicated in neurodegenerative disorders and ischemia-reperfusion injury. nih.gov

Antimicrobial Activity: The pyrazole scaffold is present in compounds showing antibacterial and antifungal properties. nih.govnih.gov

The table below summarizes potential protein targets for pyrazole derivatives, suggesting avenues for screening this compound.

| Potential Protein Target Class | Therapeutic Area | Example | Reference(s) |

| Protein Kinases | Oncology | Epidermal Growth Factor Receptor (EGFR) | nih.gov, acs.org |

| Cyclooxygenase (COX) | Anti-inflammatory | COX-2 | researchgate.net |

| Monoamine Oxidase (MAO) | Neurodegenerative Disorders | MAO-B | nih.gov |

| Androgen Receptor | Oncology | Prostate Cancer | nih.gov |

| Carbonic Anhydrase | Various | hCA I & hCA II | nih.gov |

Directions for Advanced Synthetic Methodologies

While a specific synthesis for this compound is not reported, established methods for pyrazole synthesis can be adapted. The key challenge lies in the regioselective formation of the 4-aryloxy bond.

Future synthetic research should focus on:

Adapting Classical Methods: The most common pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). mdpi.com A potential route to this compound could start from a 1,3-dicarbonyl precursor already bearing the 2-fluorophenoxy group at the C2 position.

Modern Cross-Coupling Reactions: The development of C-O cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination analogues, could be explored. A strategy might involve the synthesis of 4-bromo-1H-pyrazole followed by a copper- or palladium-catalyzed coupling with 2-fluorophenol (B130384).

Multi-component Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step, often with higher atom economy and environmental friendliness. mdpi.com Developing an MCR to assemble the target compound from simple precursors would be a significant advancement.

Fluorination Strategies: While the fluorine is on the phenoxy ring, advanced methods for synthesizing fluorinated heterocycles, such as using reagents like Selectfluor™, could be relevant for creating analogues. worktribe.com Research into the synthesis of fluorinated pyrazoles has highlighted various intra- and intermolecular cyclization strategies. olemiss.edu

The following table compares general synthetic approaches that could be investigated.

| Synthetic Strategy | Description | Potential Advantages | Potential Challenges |

| Hydrazine Condensation | Reaction of a substituted 1,3-dicarbonyl with hydrazine. | Well-established, readily available starting materials. | Synthesis of the required dicarbonyl precursor may be complex. |

| Metal-Catalyzed Cross-Coupling | Coupling a 4-halopyrazole with 2-fluorophenol. | High regioselectivity, modular. | Requires pre-functionalized pyrazole, optimization of catalyst and conditions. |

| Multi-Component Reactions | Combining three or more reactants in a one-pot reaction. | High efficiency, reduced waste, rapid library generation. | Requires significant methods development and optimization. |

| [3+2] Cycloaddition | Reaction of a diazo compound with an alkyne. | Access to diverse substitution patterns. | Handling of potentially unstable diazo compounds. |

Emerging Roles of Computational Approaches

Computational chemistry offers powerful tools to accelerate the research and development of new compounds like this compound, saving time and resources by prioritizing experimental work.

Molecular Docking: This technique can predict the binding orientation and affinity of the compound to the active sites of various known biological targets. nih.govresearchgate.net For example, docking studies could be performed against a panel of protein kinases or carbonic anhydrases to generate initial hypotheses about its biological activity. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues are synthesized and tested, QSAR models can be built to correlate chemical structures with their biological activities. ej-chem.orgnih.gov These models can identify key structural features that influence potency and guide the design of more effective compounds. 2D- and 3D-QSAR studies have been successfully applied to other pyrazole derivatives to optimize their activity as enzyme inhibitors. acs.orgijsdr.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-protein complex predicted by docking, providing insights into the dynamic interactions over time. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. This early assessment helps to identify potential liabilities and design compounds with better drug-like properties. alrasheedcol.edu.iq

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties, reactivity, and molecular electrostatic potential of the compound, which can help rationalize its binding interactions. researchgate.net

The application of these computational tools will be crucial in navigating the research landscape for this compound, transforming it from an unknown entity into a promising lead for therapeutic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Fluorophenoxy)-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic/basic conditions. For example:

- Step 1 : Halogenation of the phenyl ring using reagents like Selectfluor® for fluorination .

- Step 2 : Cyclization using ethanol/acetic acid mixtures at reflux (70–80°C) to form the pyrazole core .

- Purification : Flash chromatography (e.g., silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

- Key Data :

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Selectfluor® | DCM | 25 | 85 | 90 |

| 2 | Hydrazine | Ethanol | 80 | 73 | 95 |

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H-NMR : Look for pyrazole proton signals at δ 7.8–8.2 ppm (aromatic protons) and δ 2.5–3.0 ppm (methyl/ethyl substituents) . Fluorine substituents cause splitting patterns (e.g., doublets for ortho-fluorine).

- ¹³C-NMR : Pyrazole carbons appear at 140–150 ppm; fluorine-induced shifts (~5 ppm downfield) confirm substitution .

- MS (ESI) : Molecular ion peaks at m/z 249.1 [M+H]⁺, with fragmentation patterns indicating loss of -F or -OCH₃ groups .

Advanced Research Questions

Q. How do substituent variations on the pyrazole core impact biological activity, and what SAR trends are observed?

- Methodological Answer :

- Substituent Effects :

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance COX-2 inhibition (IC₅₀: 0.05 µM vs. 1.2 µM for unsubstituted analogs) .

- Ortho-fluorine improves metabolic stability (t₁/₂: 12 h vs. 3 h for para-F) due to reduced CYP450 interactions .

- SAR Table :

| Substituent (Position) | Target Activity (IC₅₀) | Selectivity (COX-2/COX-1) |

|---|---|---|

| -CF₃ (3) | 0.05 µM | 300:1 |

| -OCH₃ (4) | 0.8 µM | 50:1 |

| -F (2) | 0.2 µM | 200:1 |

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how are they addressed?

- Methodological Answer :

- Disorder in Crystal Packing : Fluorine's small size and high electronegativity cause disorder in phenyl rings. Mitigated by low-temperature (100 K) X-ray diffraction and SHELXL refinement .

- Hydrogen Bonding : O-H⋯N interactions (2.8–3.0 Å) stabilize the lattice; SHELXPRO models H-atoms via riding models (Uiso = 1.2Ueq) .

- Key Data :

| Compound | Space Group | R-factor (%) | Dihedral Angle (°) |

|---|---|---|---|

| 5-(4-Fluorophenyl) | P 1 | 4.2 | 23.7 |

| 3-Methoxy derivative | C2/c | 3.8 | 16.8 |

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV), indicating nucleophilic attack susceptibility at the pyrazole N1 position .

- Docking (AutoDock Vina) : Pyrazole derivatives show strong binding to COX-2 (ΔG = -9.2 kcal/mol) via hydrogen bonds with Arg120 and Tyr355 .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer :

- Case Study : Conflicting IC₅₀ values for -CF₃-substituted derivatives (0.05 µM vs. 0.1 µM) may arise from assay conditions (e.g., enzyme source, incubation time).

- Approach :

Standardize Assays : Use recombinant human COX-2 (10 nM, 30 min incubation) .

Control for Solubility : DMSO concentration ≤0.1% to avoid false negatives.

Validate via Orthogonal Methods : SPR (binding affinity) and cell-based assays (PGE₂ inhibition) .

Methodological Best Practices

Q. What strategies improve the reproducibility of pyrazole derivative synthesis across labs?

- Methodological Answer :

- Document Reaction Parameters : Precise control of stoichiometry (1:1.2 molar ratio for hydrazine), solvent purity (HPLC-grade), and inert atmosphere (N₂/Ar) .

- Quality Control :

- HPLC : Retention time matching (tR = 12.3 min, C18 column).

- Elemental Analysis : ≤0.3% deviation from theoretical C/H/N values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.